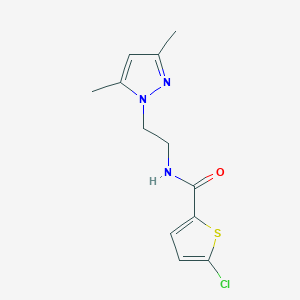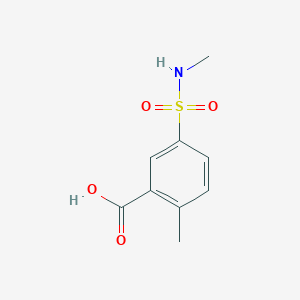![molecular formula C19H16N2O2 B2754808 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 670259-01-5](/img/structure/B2754808.png)
1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of quinoline, a nitrogen-containing bicyclic compound . Quinolines are known for their various applications in medicinal and industrial chemistry . This specific compound, 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, is a derivative of quinoline and exhibits luminescence properties .
Synthesis Analysis
The synthesis of this compound involves a cyclization process. A mixture of the precursor compound, dimethyl sulfoxide, anhydrous sodium sulfate, and potassium carbonate is stirred at 60°C . The mixture is then cooled and poured onto ice to precipitate the product .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fused ring system that includes a quinoline moiety . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C16H9NO2 . It has a density of 1.4±0.1 g/cm3, a boiling point of 534.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoline derivatives have garnered attention for their potential as anticancer agents. Research indicates that certain quinoline-based compounds exhibit cytotoxic effects against cancer cells. These compounds interfere with cell division, induce apoptosis, and inhibit tumor growth. Further studies are needed to explore the specific mechanisms and optimize their efficacy .
Antioxidant Properties
Quinoline derivatives, including our compound of interest, have demonstrated antioxidant activity. Antioxidants play a vital role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing chronic diseases. Investigating the antioxidant potential of this compound could lead to valuable therapeutic applications .
Anti-Inflammatory Effects
Inflammation is a key factor in various diseases. Quinoline-based compounds have shown promise as anti-inflammatory agents by modulating inflammatory pathways. Understanding how our compound interacts with inflammatory mediators could contribute to novel treatments for inflammatory conditions .
Antimalarial Activity
Quinoline derivatives have historical significance in antimalarial therapy. Compounds related to our target molecule may exhibit antimalarial effects by interfering with the Plasmodium parasite’s life cycle. Researchers continue to explore quinoline-based compounds as potential antimalarial drugs .
Anti-SARS-CoV-2 Potential
Given the ongoing COVID-19 pandemic, investigating compounds with anti-SARS-CoV-2 activity is crucial. Quinoline scaffolds have been explored for their potential to inhibit viral replication. Our compound could be a candidate for further evaluation in the context of COVID-19 research .
Antituberculosis Properties
Tuberculosis remains a global health challenge. Quinoline derivatives have exhibited antimycobacterial activity, making them interesting candidates for antituberculosis drug development. Evaluating the efficacy of our compound against Mycobacterium tuberculosis could provide valuable insights .
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinoline derivatives are known to have diverse roles within cell biology and have been linked with multiple diseases . They have been used as drugs with a wide range of bioactivities such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Zukünftige Richtungen
Quinoline and its derivatives, including this compound, have been the focus of many research studies due to their broad spectrum of bioactivity . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Additionally, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Eigenschaften
IUPAC Name |
16-(ethylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-3-20-17-16-11-7-4-5-8-12(11)18(22)13-9-6-10-14(15(13)16)21(2)19(17)23/h4-10,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFQMEROHOFTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

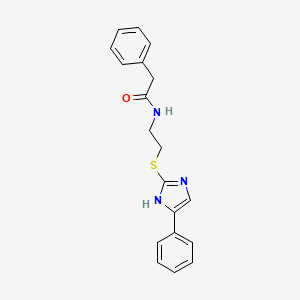
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)
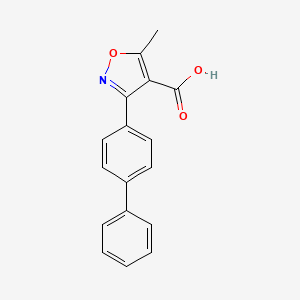
![5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2754731.png)
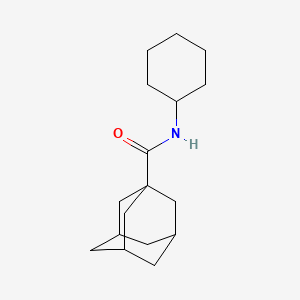
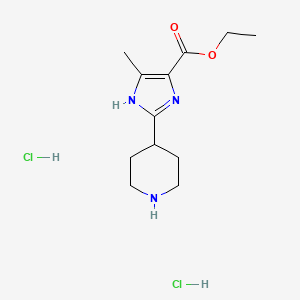
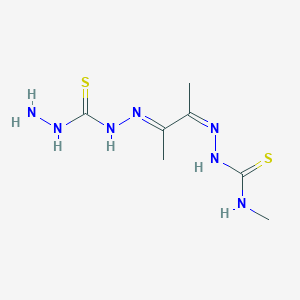

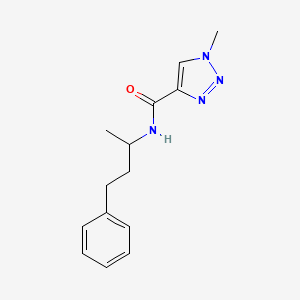
![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2754741.png)
![N-(Cyclopropylmethyl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2754744.png)
